E3-Ligase-Ligand-Linker-Konjugate 17

Übersicht

Beschreibung

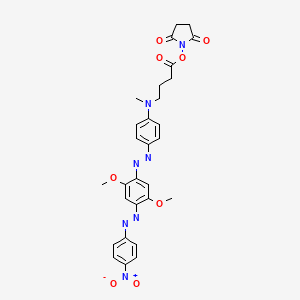

Thalidomid-O-amido-C8-NH2 (TFA): ist ein synthetisierter E3-Ligase-Ligand-Linker-Konjugat, der den Thalidomid-basierten Cereblon-Liganden und einen Linker beinhaltet. Diese Verbindung wird hauptsächlich bei der Synthese von PROTACs (PROteolysis TArgeting Chimeras) verwendet, bei denen es sich um Moleküle handelt, die so konzipiert sind, dass sie spezifische Proteine gezielt angreifen und abbauen .

Wissenschaftliche Forschungsanwendungen

Thalidomid-O-amido-C8-NH2 (TFA) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

Der Wirkmechanismus von Thalidomid-O-amido-C8-NH2 (TFA) beinhaltet seine Rolle als Degron-Linker in PROTACs. Die Verbindung bindet an Cereblon, eine E3-Ubiquitinligase, und erleichtert die Ubiquitinierung und den anschließenden Abbau von Zielproteinen. Dieser Prozess umfasst die folgenden Schritte:

Bindung an Cereblon: Der Thalidomid-basierte Cereblon-Ligand bindet an das Cereblon-Protein.

Linker-Anbindung: Der Linker verbindet den Cereblon-Liganden mit einem Zielliganden, der an das Zielprotein bindet.

Ubiquitinierung: Das Zielprotein wird ubiquitiniert, wodurch es für den Abbau durch das Proteasom markiert wird.

Biochemische Analyse

Biochemical Properties

Thalidomide-O-amido-C8-NH2 (TFA) plays a crucial role in biochemical reactions by recruiting E3 ubiquitin ligases, specifically cereblon, to target proteins for ubiquitination and subsequent proteasomal degradation. The compound interacts with several biomolecules, including cereblon, a component of the CRL4 E3 ubiquitin ligase complex. This interaction facilitates the ubiquitination of target proteins, marking them for degradation by the proteasome. The nature of these interactions is highly specific, as the thalidomide-based ligand binds to cereblon, while the linker connects to the target protein, forming a ternary complex that promotes protein degradation .

Cellular Effects

Thalidomide-O-amido-C8-NH2 (TFA) exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to recruit cereblon and target specific proteins for degradation can lead to alterations in cell cycle regulation, apoptosis, and other critical cellular functions. For example, in cancer cells, Thalidomide-O-amido-C8-NH2 (TFA) can degrade oncogenic proteins, thereby inhibiting tumor growth and proliferation .

Molecular Mechanism

The molecular mechanism of Thalidomide-O-amido-C8-NH2 (TFA) involves the formation of a ternary complex between the compound, cereblon, and the target protein. This complex facilitates the ubiquitination of the target protein by the E3 ubiquitin ligase, leading to its degradation by the proteasome. The binding interactions between Thalidomide-O-amido-C8-NH2 (TFA) and cereblon are highly specific, with the thalidomide-based ligand binding to cereblon and the linker connecting to the target protein. This process results in the selective degradation of the target protein, thereby modulating cellular functions and pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Thalidomide-O-amido-C8-NH2 (TFA) can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Thalidomide-O-amido-C8-NH2 (TFA) remains stable under specific storage conditions, such as at -80°C for up to six months. Its activity may decrease over time due to degradation or other factors. Long-term effects observed in in vitro and in vivo studies include sustained protein degradation and modulation of cellular processes .

Dosage Effects in Animal Models

The effects of Thalidomide-O-amido-C8-NH2 (TFA) in animal models vary with different dosages. At lower doses, the compound effectively recruits cereblon and targets specific proteins for degradation without causing significant toxicity. At higher doses, Thalidomide-O-amido-C8-NH2 (TFA) may exhibit toxic or adverse effects, such as off-target protein degradation or disruption of normal cellular functions. Threshold effects observed in these studies highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity .

Metabolic Pathways

Thalidomide-O-amido-C8-NH2 (TFA) is involved in several metabolic pathways, primarily through its interaction with cereblon and the ubiquitin-proteasome system. The compound’s recruitment of cereblon facilitates the ubiquitination and degradation of target proteins, thereby influencing metabolic flux and metabolite levels. Additionally, Thalidomide-O-amido-C8-NH2 (TFA) may interact with other enzymes and cofactors involved in protein degradation and cellular metabolism .

Transport and Distribution

Within cells and tissues, Thalidomide-O-amido-C8-NH2 (TFA) is transported and distributed through various mechanisms. The compound may interact with transporters or binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions can influence the compound’s efficacy and activity, as well as its potential off-target effects .

Subcellular Localization

Thalidomide-O-amido-C8-NH2 (TFA) exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its ability to recruit cereblon and target proteins for degradation, as well as for its overall efficacy in modulating cellular processes .

Vorbereitungsmethoden

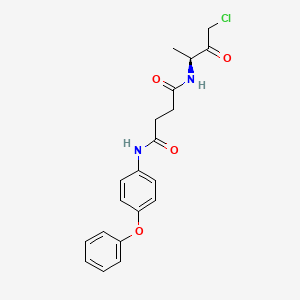

Synthesewege und Reaktionsbedingungen: Die Synthese von Thalidomid-O-amido-C8-NH2 (TFA) beinhaltet die Konjugation von Thalidomid mit einem AlkylC8-Linker, der eine terminale Aminogruppe besitzt. Der Prozess umfasst in der Regel die folgenden Schritte:

Aktivierung von Thalidomid: Thalidomid wird aktiviert, indem es mit einem geeigneten Reagenz umgesetzt wird, um ein Zwischenprodukt zu bilden.

Linker-Anbindung: Das aktivierte Thalidomid wird dann mit einem AlkylC8-Linker umgesetzt, der eine terminale Aminogruppe besitzt. Dieser Schritt beinhaltet oft Peptidkopplungsreaktionen.

Reinigung: Das Endprodukt wird mit Standardtechniken wie Kristallisation oder Chromatographie gereinigt

Industrielle Produktionsmethoden: Die industrielle Produktion von Thalidomid-O-amido-C8-NH2 (TFA) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz und Ausbeute optimiert und beinhaltet oft automatisierte Systeme zur präzisen Steuerung der Reaktionsbedingungen .

Chemische Reaktionsanalyse

Arten von Reaktionen: Thalidomid-O-amido-C8-NH2 (TFA) unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen die Aminogruppe über Peptidkopplung mit Carboxyl-Linkern reagiert.

Reduktive Aminierung: Die Aminogruppe kann auch eine reduktive Aminierung eingehen, was die Anbindung verschiedener Linker ermöglicht.

Häufige Reagenzien und Bedingungen:

Peptidkopplungsreagenzien: Werden verwendet, um den Linker an Thalidomid anzubinden.

Reduktive Aminierungsreagenzien: Werden zur Modifizierung der Aminogruppe verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene PROTAC-Moleküle, die für den gezielten Proteinabbau entwickelt wurden .

Analyse Chemischer Reaktionen

Types of Reactions: Thalidomide-O-amido-C8-NH2 (TFA) undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in substitution reactions where the amine group reacts with carboxyl linkers via peptide coupling.

Reductive Amination: The amine group can also undergo reductive amination, allowing for the attachment of different linkers.

Common Reagents and Conditions:

Peptide Coupling Reagents: Used for attaching the linker to Thalidomide.

Reductive Amination Reagents: Used for modifying the amine group.

Major Products: The major products formed from these reactions are various PROTAC molecules designed for targeted protein degradation .

Wirkmechanismus

The mechanism of action of Thalidomide-O-amido-C8-NH2 (TFA) involves its role as a degron-linker in PROTACs. The compound binds to cereblon, an E3 ubiquitin ligase, and facilitates the ubiquitination and subsequent degradation of target proteins. This process involves the following steps:

Binding to Cereblon: The Thalidomide-based cereblon ligand binds to the cereblon protein.

Linker Attachment: The linker connects the cereblon ligand to a targeting ligand that binds to the target protein.

Ubiquitination: The target protein is ubiquitinated, marking it for degradation by the proteasome.

Vergleich Mit ähnlichen Verbindungen

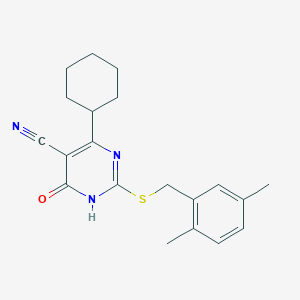

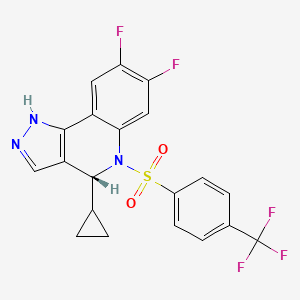

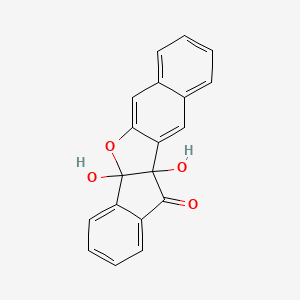

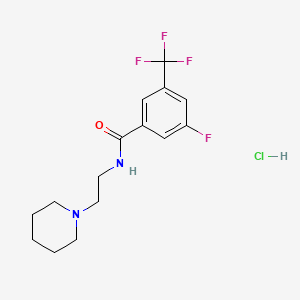

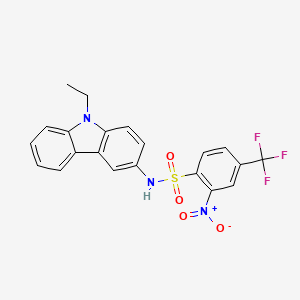

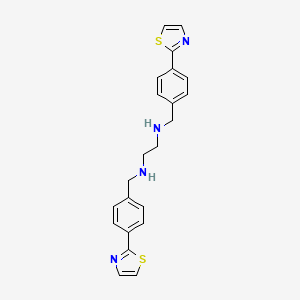

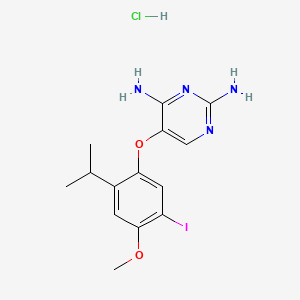

Ähnliche Verbindungen:

- Pomalidomid-C4-NH2-Hydrochlorid

- Thalidomid-O-amido-PEG2-C2-NH2-Hydrochlorid

- Pomalidomid-amino-PEG5-NH2

- Thalidomid-NH-C6-NH2

- Thalidomid-NH-amido-C6-NH2-Hydrochlorid .

Einzigartigkeit: Thalidomid-O-amido-C8-NH2 (TFA) ist aufgrund seines spezifischen AlkylC8-Linkers mit einer terminalen Aminogruppe einzigartig, der eine verbesserte Bindungsstabilität und Spezifität in PROTAC-Anwendungen bietet .

Eigenschaften

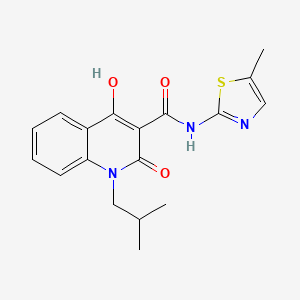

IUPAC Name |

N-(8-aminooctyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O6.C2HF3O2/c24-12-5-3-1-2-4-6-13-25-19(29)14-33-17-9-7-8-15-20(17)23(32)27(22(15)31)16-10-11-18(28)26-21(16)30;3-2(4,5)1(6)7/h7-9,16H,1-6,10-14,24H2,(H,25,29)(H,26,28,30);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJVLNIUPDHKOPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCCCN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31F3N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

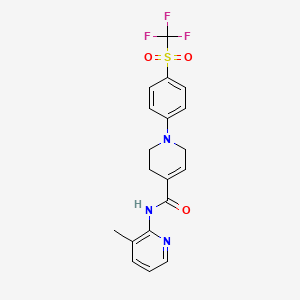

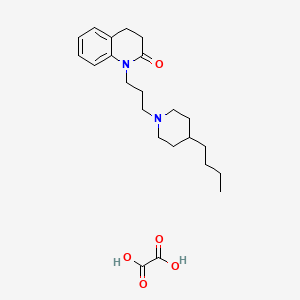

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.